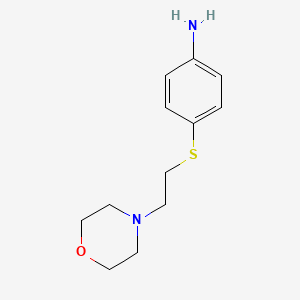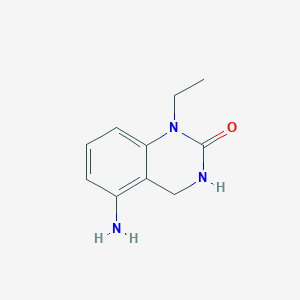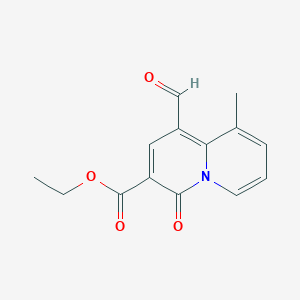
Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate is a complex organic compound belonging to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with various functional groups such as formyl, methyl, and carboxylate. It is primarily used in scientific research and industrial applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of acidic catalysts . The reaction conditions often involve refluxing in solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-formyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13NO4 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
ethyl 1-formyl-9-methyl-4-oxoquinolizine-3-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-10(8-16)12-9(2)5-4-6-15(12)13(11)17/h4-8H,3H2,1-2H3 |
Clé InChI |
NCBRKRDHUCXRED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=CC=CN2C1=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
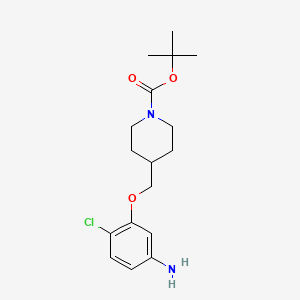
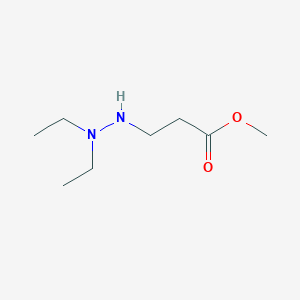

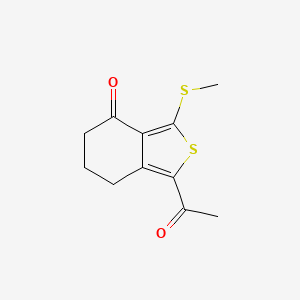


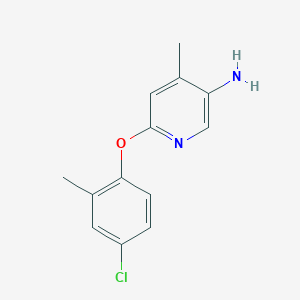
![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
